molecular formula C23H26N2O6 B15110284 5-[3-(3,5-dimethoxyphenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid

5-[3-(3,5-dimethoxyphenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid

Cat. No.: B15110284
M. Wt: 426.5 g/mol
InChI Key: PAGHEZIQRAPKLX-UHFFFAOYSA-N
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Description

5-[3-(3,5-dimethoxyphenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with dimethoxyphenyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(3,5-dimethoxyphenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid typically involves multi-step organic reactions. The starting materials often include substituted phenyl hydrazines and diketones, which undergo cyclization to form the pyrazole ring. The reaction conditions usually require the presence of a strong acid or base to facilitate the cyclization process. Solvents such as ethanol or methanol are commonly used to dissolve the reactants and control the reaction temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting the reaction parameters is essential to maintain consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

5-[3-(3,5-dimethoxyphenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents such as halogens or nitrating agents, leading to the formation of halogenated or nitrated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Halogenated and nitrated derivatives.

Scientific Research Applications

5-[3-(3,5-dimethoxyphenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[3-(3,5-dimethoxyphenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dimethoxyphenylacetic acid
  • 2-methoxyphenylacetic acid
  • 4,5-dihydro-1H-pyrazole derivatives

Uniqueness

5-[3-(3,5-dimethoxyphenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C23H26N2O6

Molecular Weight

426.5 g/mol

IUPAC Name

5-[5-(3,5-dimethoxyphenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid

InChI

InChI=1S/C23H26N2O6/c1-29-16-11-15(12-17(13-16)30-2)19-14-20(18-7-4-5-8-21(18)31-3)25(24-19)22(26)9-6-10-23(27)28/h4-5,7-8,11-13,20H,6,9-10,14H2,1-3H3,(H,27,28)

InChI Key

PAGHEZIQRAPKLX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2CC(=NN2C(=O)CCCC(=O)O)C3=CC(=CC(=C3)OC)OC

Origin of Product

United States

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